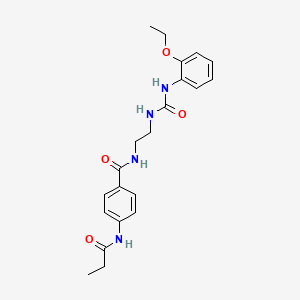
N-(2-(3-(2-乙氧苯基)脲基)乙基)-4-丙酰胺基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss related benzamide derivatives with various substitutions that influence their binding affinities and selectivities for different receptors, as well as their chromatographic behaviors. For instance, paper describes a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment, specifically highlighting the high affinity and selectivity of one compound for the dopamine D4 receptor. Paper explores structural modifications of a similar compound, affecting its affinity for the dopamine D4 receptor. Paper details the synthesis, structure, and antiproliferative activity of a benzamide derivative with a chlorothienopyrimidinyl substitution. Lastly, paper investigates the chromatographic retention characteristics of N-ethylbenzamides with various substituents.
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process involving the condensation of different starting materials, as seen in paper , where a benzamide compound is synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate. The synthesis involves condensation with urea, chlorination, and further condensation with ethane-1,2-diamine. This process is indicative of the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides a detailed analysis of the crystal structure of a benzamide derivative, including bond lengths and angles obtained through X-ray diffraction and compared with density functional theory (DFT) calculations. The molecular electrostatic potential (MEP) surface map is also investigated, which is important for understanding the interaction of the molecule with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of benzamide derivatives can significantly alter their receptor affinity and selectivity. Paper discusses how changes to the amide bond and the alkyl chain length can decrease the dopamine D4 receptor affinity. This highlights the importance of chemical structure in the design of receptor-specific ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their chromatographic retention characteristics, are influenced by their molecular structure. Paper examines the retention of N-ethylbenzamides with different substituents, showing that molecular connectivity indices can correlate with retention behavior. This suggests that the physical properties of these compounds can be predicted and potentially tailored for specific applications.
科学研究应用
用于黑色素瘤成像的放射性碘化苯甲酰胺衍生物
放射性碘化 N-(二烷基氨基烷基)苯甲酰胺已显示出用于黑色素瘤转移的平面闪烁显像和 SPECT 成像的应用前景。旨在提高黑色素瘤摄取和组织选择性的研究导致了由于其缓慢的尿液排泄而具有增强黑色素瘤摄取能力的化合物的开发,表明其在黑色素瘤成像和可能的放射性核素治疗中的潜在效用 (Eisenhut 等人,2000 年)。
苯甲酰胺对癌细胞的抗增殖作用
包括 N-(对乙氧苯基)-2,6-二羟基苯甲酰胺及其变体在内的几种苯甲酰胺衍生物已显示出显着的镇痛和抗炎作用,其中一些在动物模型中表现出比阿司匹林更强的醋酸诱导的扭体和甲醛诱导的爪子肿胀的作用。这些发现表明苯甲酰胺在癌症相关疼痛和炎症管理中的潜在治疗应用 (Oskay 等人,1989 年)。
苯甲酰胺抗氧化活性的电化学研究
氨基取代苯甲酰胺衍生物的电化学氧化研究提供了对它们作为抗氧化剂的作用机制的见解,能够清除自由基。这项研究强调了电化学行为在评估苯甲酰胺的抗氧化活性中的重要性,为开发新的抗氧化疗法开辟了途径 (Jovanović 等人,2020 年)。
使用西格玛受体配体对乳腺癌进行成像
对放射性碘化苯甲酰胺 N-[2-(1'-哌啶基)乙基]-3-碘[125I]-4-甲氧基苯甲酰胺 (P[125I]MBA) 的研究探索了其作为西格玛受体结合放射性配体在乳腺癌成像中的潜力。该化合物对西格玛-1 受体的高亲和力及其在动物模型中的成功肿瘤摄取表明其在乳腺癌成像中的适用性,突出了西格玛受体配体在无创癌症诊断中的作用 (John 等人,1999 年)。
多巴胺受体成像剂
对碘苯甲酰胺类似物(包括 (S)-N-[(1-乙基-2-吡咯烷基)甲基]-2-羟基-3-碘-6-甲氧基苯甲酰胺 ([123I]IBZM) 及其衍生物)的研究提供了多巴胺受体定位的宝贵见解。这些研究侧重于碘化苯甲酰胺的合成、放射性标记和生物学表征,旨在开发用于中枢神经系统的新型多巴胺受体成像剂,为诊断和研究神经精神疾病提供潜在工具 (Murphy 等人,1990 年)。
属性
IUPAC Name |
N-[2-[(2-ethoxyphenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-19(26)24-16-11-9-15(10-12-16)20(27)22-13-14-23-21(28)25-17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)(H,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTCPJJKZJVPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

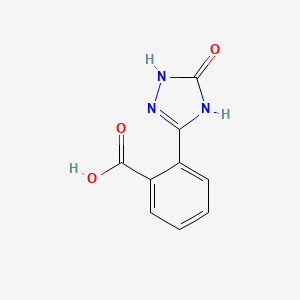
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
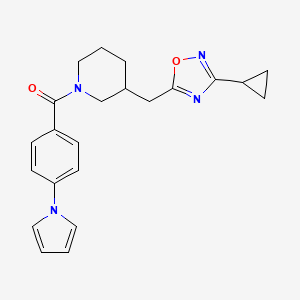
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

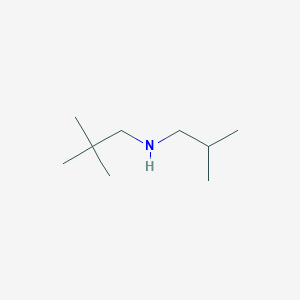
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

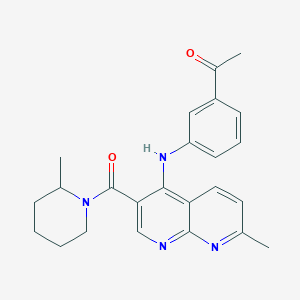
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
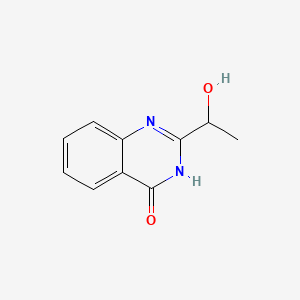
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)